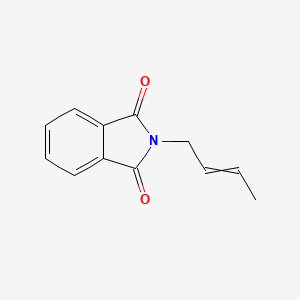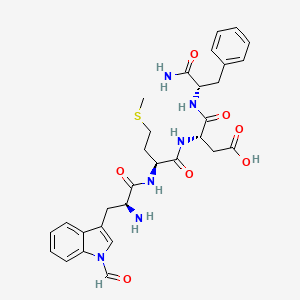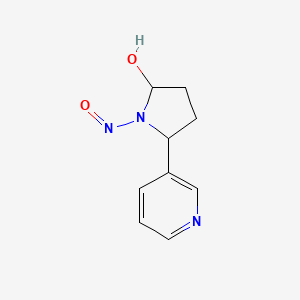
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two nitroso groups attached to a piperazine ring with two methyl groups at the 2 and 6 positions. Its distinct chemical properties make it a subject of study in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine typically involves the nitration of 2,6-dimethylpiperazine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperatures to ensure the selective formation of the dinitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: Shares structural similarities but differs in its pharmacological profile.
(2S,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine: The stereoisomer with different biological activity.
N-Methylpiperazine derivatives: Similar core structure with variations in functional groups.
Uniqueness
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine is unique due to its specific stereochemistry and the presence of two nitroso groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
69271-57-4 |
|---|---|
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(2R,6R)-2,6-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
JIWAGFGPBKDFQN-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](N1N=O)C)N=O |
Canonical SMILES |
CC1CN(CC(N1N=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)



